molecular formula C15H14ClNO2 B5782876 N-(4-chlorophenyl)-4-ethoxybenzamide CAS No. 346721-79-7

N-(4-chlorophenyl)-4-ethoxybenzamide

Cat. No. B5782876
CAS RN: 346721-79-7
M. Wt: 275.73 g/mol
InChI Key: RATLGHAFMOXIFY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethoxybenzamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Celecoxib is a widely studied compound due to its potential therapeutic applications.

Mechanism of Action

Celecoxib selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Celecoxib is widely used in laboratory experiments due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound for studying the inflammatory response. However, Celecoxib has limitations as well. It has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and caution should be exercised when using Celecoxib in patients with a history of cardiovascular disease.

Future Directions

Celecoxib has potential therapeutic applications in various conditions such as cancer, Alzheimer's disease, and cardiovascular disease. Future research should focus on the development of new formulations of Celecoxib that can improve its therapeutic efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of Celecoxib and its potential use in the prevention and treatment of various diseases.

Synthesis Methods

The synthesis of Celecoxib involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base, followed by the reaction with 4,4'-dihydroxybenzophenone. The product is then purified by recrystallization to obtain pure Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Celecoxib has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

N-(4-chlorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATLGHAFMOXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357606
Record name N-(4-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-ethoxybenzamide

CAS RN

346721-79-7
Record name N-(4-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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